6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2,3-dihydro-1H-inden-1-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves halogenation reactions. One common method is the sequential halogenation of 2,3-dihydro-1H-inden-1-one. The process begins with the chlorination of 2,3-dihydro-1H-inden-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. This is followed by iodination using iodine or an iodine-containing reagent under controlled conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without halogen substitutions.
6-Chloro-2,3-dihydro-1H-inden-1-one: A derivative with only chlorine substitution.
4-Iodo-2,3-dihydro-1H-inden-1-one: A derivative with only iodine substitution.
Uniqueness
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens enhances the compound’s potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6ClIO |
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Molecular Weight |
292.50 g/mol |
IUPAC Name |
6-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |
InChI Key |
SXUHWXGSCASJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)I |
Origin of Product |
United States |
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